molecular formula C12H9N3OS B3565075 N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide

N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3565075
M. Wt: 243.29 g/mol
InChI Key: CVWNRLYSTJFZAE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . Thiophene, on the other hand, is a sulfur-containing five-membered ring that is widely used in medicinal chemistry and material science . The combination of these two moieties in this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide typically involves the condensation of o-phenylenediamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete condensation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Comparison with Similar Compounds

N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of benzimidazole and thiophene moieties, which may result in synergistic effects and enhanced pharmacological properties.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-11(10-6-3-7-17-10)15-12-13-8-4-1-2-5-9(8)14-12/h1-7H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWNRLYSTJFZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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